Enantiomeric Excess Superiority of Nocardia fusca Stereoinversion Route vs. Hansenula nonfermentans Route for (S)-Enantiomer
The Nocardia fusca AKU 2123 stereoinversion method produces (R)-3-pentyn-2-ol with 98.7% e.e., surpassing the 96.6% e.e. achieved by Hansenula nonfermentans AKU 4332 for the (S)-enantiomer via ester hydrolysis [1]. This 2.1% e.e. advantage represents a measurable difference in chiral purity, translating to a lower proportion of the undesired enantiomer (0.65% vs. 1.7% contaminant) in the final product. The (R)-enantiomer route operates via a one-pot stereoinversion mechanism, obviating the need for ester derivatization required in the (S)-enantiomer hydrolytic pathway, thus reducing synthetic step count and material loss [2].
| Evidence Dimension | Enantiomeric excess (e.e.) of product alcohol |
|---|---|
| Target Compound Data | (R)-3-pentyn-2-ol: 98.7% e.e. |
| Comparator Or Baseline | (S)-3-pentyn-2-ol: 96.6% e.e. (via Hansenula nonfermentans AKU 4332 hydrolysis of racemic acetate ester) |
| Quantified Difference | +2.1% e.e. absolute; corresponds to 0.65% vs. 1.7% undesired enantiomer content |
| Conditions | Nocardia fusca: 350 mM potassium phosphate buffer, pH 8.0, 30% (w/v) wet cells, 0.12% NADPH, 10% glucose, 30 U/ml glucose dehydrogenase, 2% (v/v) (RS)-PYOH, 140 h, 30°C; Hansenula nonfermentans: 10% (v/v) racemic acetate ester, air-dried cells |
Why This Matters
For pharmaceutical intermediate procurement, a 2.1% e.e. difference reduces downstream purification burden and improves overall process yield, directly impacting cost-of-goods in multi-step syntheses where enantiopurity is a critical quality attribute.
- [1] Xie, S. X., Ogawa, J., & Shimizu, S. (1999). Production of (R)-3-pentyn-2-ol through stereoinversion of racemic 3-pentyn-2-ol by Nocardia fusca AKU 2123. Applied Microbiology and Biotechnology, 52(3), 327–331. https://doi.org/10.1007/s002530051527 View Source
- [2] Ogawa, J., Xie, S.-X., & Shimizu, S. (1999). Stereoinversion of optically active 3-pentyn-2-ol by Nocardia species. Biotechnology Letters, 21(4), 331–335. https://doi.org/10.1023/A:1005456325531 View Source
